molecular formula C17H10Cl2F4N6S B1257280 Pyrafluprole CAS No. 315208-17-4

Pyrafluprole

Cat. No. B1257280
M. Wt: 477.3 g/mol
InChI Key: DDIQWGKUSJOETH-UHFFFAOYSA-N
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Description

Pyrafluprole is a phenylpyrazole insecticide currently in the experimental stage . It is not known by any other names . It is a synthetic substance and its chemical formula is C₁₇H₁₀Cl₂F₄N₆S .


Molecular Structure Analysis

The molecular structure of Pyrafluprole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The molecular mass of Pyrafluprole is 477.27 . The International Chemical Identifier key (InChIKey) for Pyrafluprole is DDIQWGKUSJOETH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pyrafluprole is a synthetic substance . Its chemical formula is C₁₇H₁₀Cl₂F₄N₆S and its molecular mass is 477.27 . The International Chemical Identifier key (InChIKey) for Pyrafluprole is DDIQWGKUSJOETH-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmacological Properties of Pyrazole Derivatives : Pyrazole and its derivatives have been identified as pharmacologically active scaffolds with a wide range of activities. For example, celecoxib, an anti-inflammatory drug, and rimonabant, an anti-obesity drug, contain the pyrazole moiety. The pyrazole nucleus has attracted attention due to its diverse biological field applications, leading to extensive chemical and biological studies (Karrouchi et al., 2018).

  • Anticancer Applications of Pyran Derivatives : Pyran, an oxygen-containing heterocyclic moiety, exhibits various pharmacological properties and is found in natural products such as coumarins and flavonoids. Recent research focuses on pyran-based anticancer compounds, demonstrating their potential in drug discovery for cancer treatment (Kumar et al., 2017).

  • Novel Antibacterial Agents - Pyrrolamides : Pyrrolamides, a new class of antibacterial agents, target DNA gyrase, an essential enzyme in bacterial species. Studies have shown their potent in vitro activity against various pathogens, including resistant strains, and their potential in treating respiratory and soft tissue infections (Uría-Nickelsen et al., 2013).

  • Pyrazinamide Resistance in Tuberculosis Treatment : Pyrazinamide is crucial for tuberculosis treatment, and its effectiveness depends on the pyrazinamidase enzyme. Studies on pyrazinamide-resistant Mycobacterium tuberculosis isolates focus on mutations in the pncA gene, highlighting the importance of genetic analysis for effective tuberculosis management (Mphahlele et al., 2008).

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(fluoromethylsulfanyl)-5-(pyrazin-2-ylmethylamino)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F4N6S/c18-11-3-9(17(21,22)23)4-12(19)14(11)29-16(15(30-8-20)13(5-24)28-29)27-7-10-6-25-1-2-26-10/h1-4,6,27H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQWGKUSJOETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F4N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185417
Record name Pyrafluprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrafluprole

CAS RN

315208-17-4
Record name Pyrafluprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315208174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrafluprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAFLUPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4X5DBJ91Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Q Zhao, Y Li, L Xiong, Q Wang - Journal of agricultural and food …, 2010 - ACS Publications
… It is noticed that vaniliprole, pyrafluprole and pyriprole could be prepared by reaction of the corresponding 5-amino compound with the proper aromatic aldehyde, and a subsequent …
Number of citations: 88 pubs.acs.org
K Lees, M Musgaard, S Suwanmanee… - PLoS …, 2014 - journals.plos.org
… The A 301 S (resistance to dieldrin) mutation reduced the potency of antagonists picrotoxin, fipronil and pyrafluprole but the I/V edit had no measurable effect. Ivermectin suppressed …
Number of citations: 26 journals.plos.org
L Dong, W Chang, W Yang, Z Xu, J Cheng… - Journal of Agricultural …, 2023 - ACS Publications
… Moreover, inspired by the commercial structure in Figure 1 (flufiprole, pyrafluprole, pyriprole), we optimized the amino with benzyl bromide in order to improve the bioactivity moderately. …
Number of citations: 1 pubs.acs.org
K Lees, M Musgaard, S Suwanmanee… - Fipronil and Ivermectin …, 2014 - academia.edu
… The A301S (resistance to dieldrin) mutation reduced the potency of antagonists picrotoxin, fipronil and pyrafluprole but the I/V edit had no measurable effect. Ivermectin suppressed …
Number of citations: 1 www.academia.edu
N Erdeljac, C Mück‐Lichtenfeld… - … A European Journal, 2020 - Wiley Online Library
… Prominent examples include the anti‐asthma drug Flovent ® and the phenylpyrazole insecticide pyrafluprole. Given the popularity of these structural units in bioactive small molecule …
S Schnatterer - Bioactive Heterocyclic Compound Classes …, 2012 - Wiley Online Library
The class of fiprole insecticides is known since 1985, and the most important molecule thereof, fipronil (1), entered the crop insecticide market in 1993. Several remarkable synthesis …
Number of citations: 8 onlinelibrary.wiley.com
A Patil, R Jadhav, N More, H Raundal, A Desai… - 2023 - chemrxiv.org
… Acetylcholine receptor to understand the binding efficiency and amino acids interactions, indicative of all of the sixteen molecules bind efficiently better than Fipronil and Pyrafluprole. …
Number of citations: 0 chemrxiv.org
D Jiang, X Zheng, G Shao, Z Ling… - Journal of agricultural and …, 2014 - ACS Publications
A series of novel phenyl pyrazole inner salt derivatives based on fipronil were designed and synthesized in the search for dual-target insecticides. These compounds were designed to …
Number of citations: 52 pubs.acs.org
JL Cheng, FL Wei, L Zhu, JH Zhao… - Chinese Journal of …, 2008 - sioc-journal.cn
… 开发的氟虫腈衍生物, 其中 pyrafluprole (V3039)在氨基 位置引入甲基哒嗪基提高了活性 , 另 外 pyriprole (V3086)在氨基位置引入甲基吡啶基, 该药剂对鞘翅目 害虫及半翅目害虫有效, 并对…
Number of citations: 20 sioc-journal.cn
Y Guo, X Wang, L Qu, S Xu, Y Zhao, R Xie, M Huang… - RSC …, 2017 - pubs.rsc.org
In continuation of our research aimed at the discovery and development of natural product-based antimicrobial and insecticidal agents, a series of 20 novel N-phenylpyrazole …
Number of citations: 21 pubs.rsc.org

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